Bisnafide Demonstrates Nanomolar Potency Against Doxorubicin-Resistant Cancer Cells
A key differentiator for Bisnafide is its ability to maintain potent cytotoxic activity against cell lines that have developed resistance to doxorubicin, a widely used anthracycline. This is not a common feature among all DNA intercalators [1].
| Evidence Dimension | In vitro growth inhibitory activity |
|---|---|
| Target Compound Data | IC50 values in the nanomolar range against three doxorubicin-resistant cell lines |
| Comparator Or Baseline | Doxorubicin-sensitive cell lines (as baseline) and doxorubicin itself |
| Quantified Difference | Retained nanomolar IC50 activity despite doxorubicin resistance |
| Conditions | In vitro cytotoxicity assay against multiple doxorubicin-resistant cell lines [1] |
Why This Matters
This evidence supports the selection of Bisnafide for research programs targeting tumors with acquired anthracycline resistance, where other agents like doxorubicin may fail.
- [1] Kirshenbaum, M. R., Chen, S. F., Behrens, C. H., Papp, L. M., Stafford, M. M., Sun, J. H., ... & Sipple, P. (1994). (R, R)-2, 2'-[1, 2-ethanediylbis [imino (1-methyl-2, 1-ethanediyl)]]-bis [5-nitro-1H-benz [de] isoquinoline-1, 3-(2H)-dione] dimethanesulfonate (DMP 840), a novel bis-naphthalimide with potent nonselective tumoricidal activity in vitro. Cancer Research, 54(8), 2199-2206. View Source
